7-Hydroxyflavanone 7-Hydroxyflavanone 7-hydroxyflavanone is a monohydroxyflavanone that is flavanone substituted by a hydroxy group at position 7.
7-Hydroxyflavanone is a natural product found in Phyllanthus sellowianus, Ononis natrix, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 6515-36-2
VCID: VC21345257
InChI: InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2
SMILES: C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol

7-Hydroxyflavanone

CAS No.: 6515-36-2

Cat. No.: VC21345257

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxyflavanone - 6515-36-2

CAS No. 6515-36-2
Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
IUPAC Name 7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2
Standard InChI Key SWAJPHCXKPCPQZ-UHFFFAOYSA-N
SMILES C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3
Canonical SMILES C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3

Chemical Structure and Properties

7-Hydroxyflavanone (7-hydroxy-2-phenylchroman-4-one) belongs to the flavanone subclass of flavonoids, characterized by a 15-carbon skeleton arranged in a C6-C3-C6 configuration. It possesses a phenyl ring (B-ring) attached to position 2 of the chroman-4-one core structure, with a distinctive hydroxyl group at position 7 of the A-ring .

The compound has the molecular formula C15H12O3 and a molecular weight of approximately 240.25 g/mol . Its CAS registry number is 6515-36-2, and it is also known by several alternative names including 7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one .

Stereochemistry and Isomers

7-Hydroxyflavanone contains a stereogenic center at position 2, resulting in two enantiomers: (2S)-7-hydroxyflavanone and (2R)-7-hydroxyflavanone. The (2S)-enantiomer (CAS: 2545-13-3) has been more extensively studied and has been reported to occur naturally in certain plant species such as Dalbergia sissoo and Virgilia oroboides .

PropertyValue
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
CAS Number (Racemic)6515-36-2
CAS Number ((2S)-form)2545-13-3
Stereogenic Centers1
Natural SourcesDalbergia sissoo, Virgilia oroboides

Microbial Transformations

One of the most interesting aspects of 7-hydroxyflavanone is its susceptibility to microbial transformation, which can generate derivatives with potentially enhanced biological activities.

Transformation by Penicillium chermesinum

When subjected to transformation by Penicillium chermesinum 113 over six days, 7-hydroxyflavanone (compound 1) yields two primary products:

  • 7-Methoxyflavanone (compound 2) with a 24% yield

  • 3′,4′-Dihydroxy-7-methoxyflavanone (compound 3) with a 19% yield

The structures of these transformation products were confirmed using spectroscopic techniques including 1H NMR, 13C NMR, and IR. The first transformation involves O-methylation at the C-7 position, while the second includes both O-methylation and hydroxylation at the 3′ and 4′ positions of the B-ring .

Transformation by Aspergillus niger

Microbial transformation of 7-hydroxyflavanone by Aspergillus niger KB results in a different modification pathway. After 9 days of biotransformation, the process yields 7-hydroxyflavan-4-ol (compound 4) with an impressive 74% yield . This transformation represents a reduction of the carbonyl group, which is confirmed by the shift in the C-4 signal from δ = 193.1 ppm in the substrate to δ = 65.6 ppm in the product .

MicroorganismTransformation DurationProductYieldReaction Type
P. chermesinum 1136 days7-Methoxyflavanone24%O-methylation
P. chermesinum 1136 days3′,4′-Dihydroxy-7-methoxyflavanone19%O-methylation and hydroxylation
A. niger KB9 days7-Hydroxyflavan-4-ol74%Carbonyl reduction

The ability of these fungal species to transform 7-hydroxyflavanone demonstrates the compound's potential as a starting material for the biosynthesis of various flavonoid derivatives with potentially enhanced biological activities .

Biological Activities

Cardioprotective Effects

Recent research has highlighted the significant cardioprotective potential of 7-hydroxyflavanone, particularly against doxorubicin-induced cardiotoxicity, which is a major limiting factor in cancer chemotherapy.

A study using H9c2 cardiomyoblasts demonstrated that co-treatment with 7-hydroxyflavanone (7H) effectively mitigated the cardiotoxic effects of doxorubicin through multiple mechanisms :

  • Enhanced antioxidant defense mechanisms:

    • Increased total glutathione content (p ≤ 0.001)

    • Elevated superoxide dismutase activity (p ≤ 0.001)

    • Decreased reactive oxygen species (ROS) production (p ≤ 0.001)

    • Reduced malondialdehyde formation (p ≤ 0.001)

  • Anti-inflammatory effects:

    • Decreased secretion of interleukin-6 (p ≤ 0.001)

  • Improved mitochondrial function:

    • Enhanced bioenergetics

    • Stabilized mitochondrial membrane potential

    • Increased expression of PGC1-alpha (p ≤ 0.05)

    • Elevated pAMPK expression (p ≤ 0.001)

  • Protection against cell death:

    • Attenuated caspase 3/7 activity (p ≤ 0.001)

    • Reduced apoptosis (p ≤ 0.001)

    • Decreased necrosis (p ≤ 0.05)

These findings suggest that 7-hydroxyflavanone could potentially serve as a valuable cardioprotective agent in patients undergoing doxorubicin chemotherapy, addressing a significant clinical need in oncology.

Antioxidant Properties

The cardioprotective effects of 7-hydroxyflavanone are likely related to its antioxidant properties. By enhancing endogenous antioxidant systems such as glutathione and superoxide dismutase while reducing the production of ROS and lipid peroxidation products, 7-hydroxyflavanone helps maintain cellular redox homeostasis under oxidative stress conditions .

Anti-inflammatory Effects

The ability of 7-hydroxyflavanone to reduce the secretion of pro-inflammatory cytokines like interleukin-6 indicates its potential anti-inflammatory activity. This property could be valuable in various inflammatory conditions and may contribute to its cardioprotective effects, as inflammation plays a significant role in doxorubicin-induced cardiotoxicity .

Structural Analysis and Identification

Spectroscopic techniques are essential for the identification and structural confirmation of 7-hydroxyflavanone and its derivatives. The following spectroscopic characteristics are particularly useful:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information about 7-hydroxyflavanone and its transformation products:

  • In the 1H NMR spectrum of 7-hydroxyflavanone, the hydroxyl group at position 7 gives rise to a characteristic signal.

  • The transformation of 7-hydroxyflavanone to 7-methoxyflavanone is confirmed by:

    • The disappearance of the hydroxyl signal

    • The appearance of a new singlet at δ = 3.86 ppm, integrating for 3 protons, indicating the presence of a methoxyl group

  • The formation of 3′,4′-dihydroxy-7-methoxyflavanone is confirmed by:

    • The presence of a methoxyl signal at δ = 3.84 ppm

    • The absence of H-3′ and H-4′ signals

    • The shift of C-3′ signal from δ = 129.7 ppm to δ = 135.2 ppm

    • The shift of C-4′ signal from δ = 129.6 ppm to δ = 135.4 ppm

  • The reduction of 7-hydroxyflavanone to 7-hydroxyflavan-4-ol is evidenced by:

    • A doublet of doublets at δ = 5.03 ppm, ascribed to H-4

    • The shift of the C-4 signal from δ = 193.1 ppm to δ = 65.6 ppm

Future Research Directions

The promising biological activities of 7-hydroxyflavanone, particularly its cardioprotective effects, suggest several important directions for future research:

  • In vivo studies to validate the cardioprotective effects observed in cell culture models

  • Clinical trials to assess the safety and efficacy of 7-hydroxyflavanone as a cardioprotective agent during doxorubicin chemotherapy

  • Structure-activity relationship studies to develop more potent derivatives with enhanced biological activities

  • Investigation of additional biological activities beyond cardioprotection

  • Development of improved synthetic methods and scale-up procedures for 7-hydroxyflavanone and its derivatives

  • Exploration of potential drug delivery systems to enhance the bioavailability of 7-hydroxyflavanone

  • Mechanistic studies to further elucidate the molecular pathways involved in its biological activities

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